2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-Bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a brominated benzamide derivative featuring a chromene core. Its structure comprises:
- Chromene backbone: A 4H-chromen-4-one system (4-oxo group at position 4).
- Substituents: A 4-ethoxyphenyl group at position 2 of the chromene ring. A 2-bromobenzamide moiety attached to position 6 of the chromene. This compound’s molecular formula is C₂₄H₁₈BrNO₄ (inferred), with an approximate molecular weight of 464.3 g/mol (calculated). The ethoxy group (-OC₂H₅) enhances lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydrogen .
Properties
IUPAC Name |
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-2-29-17-10-7-15(8-11-17)23-14-21(27)19-13-16(9-12-22(19)30-23)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKGQNWGULYSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of benzamides and chromenones. The structure of this compound features a bromine atom, a benzamide moiety, and a chromen-4-one structure with an ethoxyphenyl substituent. These structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 464.32 g/mol. The compound's unique functional groups allow for diverse chemical reactivity, which can lead to various biological effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity . Preliminary studies have shown that the compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing symptoms associated with various inflammatory diseases. The specific mechanisms of action are still under investigation, but it is believed that the compound interacts with molecular targets related to inflammation.
Anticancer Potential
There is emerging evidence suggesting that this compound may also have anticancer properties . Its structural features allow it to potentially interfere with cellular processes involved in cancer progression. For instance, studies have indicated that similar compounds within its class exhibit inhibitory effects on cancer cell lines, which warrants further investigation into the anticancer efficacy of this compound .
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This binding can modulate their activity, leading to altered biochemical pathways associated with inflammation and cancer cell proliferation. Molecular docking studies are needed to elucidate these interactions in detail.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-(2-ethoxyphenyl)benzamide | Lacks chromenyl moiety | Simpler structure; potentially less versatile |
| N-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide | No bromine atom | May exhibit different reactivity |
| 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide | Methoxy instead of ethoxy group | Alters properties and interactions |
The presence of the bromine atom and the specific arrangement of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For example:
- Synthesis : The synthesis typically involves cyclization reactions to form the chromenyl core followed by the introduction of the ethoxyphenyl group through Friedel-Crafts acylation.
- Biological Testing : In vitro assays have shown promising results regarding its anti-inflammatory effects, indicating potential for therapeutic applications in treating chronic inflammatory conditions .
- Molecular Docking Studies : These studies are essential for identifying potential binding sites on target proteins, which can further validate the therapeutic potential of this compound in various diseases .
Comparison with Similar Compounds
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS: 923233-39-0)
- Structure :
- Chromene backbone with a phenyl group at position 2.
- 4-Bromo substituent on the benzamide (vs. 2-bromo in the target compound).
- Molecular Formula: C₂₂H₁₄BrNO₃.
- Molecular Weight : 420.3 g/mol .
- Key Differences :
- Bromine position (4- vs. 2-) alters electronic effects on the benzamide.
- Phenyl vs. 4-ethoxyphenyl at chromene position 2 reduces lipophilicity.
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide Derivatives
- Structure :
- Example : 4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide.
- Molecular Weight : ~405.8 g/mol (calculated).
- Key Differences :
N-(2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Derivatives
- Structure: Ethoxy-substituted chromene core (as in the target compound). Non-brominated benzamide variants (e.g., 3,4,5-trimethoxy-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide) .
- Molecular Weight : ~465–480 g/mol (varies with substituents).
- Additional methoxy groups may enhance solubility but increase synthetic complexity .
Structural and Physicochemical Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chromene Substituent (Position 2) | Benzamide Substituent |
|---|---|---|---|---|
| Target Compound | C₂₄H₁₈BrNO₄ | 464.3 | 4-Ethoxyphenyl | 2-Bromo |
| 4-Bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide | C₂₂H₁₄BrNO₃ | 420.3 | Phenyl | 4-Bromo |
| 4-Chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | C₂₂H₁₄ClNO₃ | 405.8 | 4-Methoxyphenyl | 4-Chloro |
| 3,4,5-Trimethoxy-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide | C₂₇H₂₅NO₇ | 499.5 | 4-Ethoxyphenyl | 3,4,5-Trimethoxy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
